molecular formula C20H16O6 B2767169 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170241-45-9

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B2767169
CAS RN: 170241-45-9
M. Wt: 352.342
InChI Key: IVZSEOPVHWEPAH-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate, also known as BDDC, is a synthetic compound with potential therapeutic applications in various diseases. BDDC belongs to the class of coumarin derivatives, which are known to possess diverse biological activities.

Scientific Research Applications

Treatment of Rheumatic Diseases

This compound has been used in the treatment of rheumatic diseases, including rheumatoid arthritis and osteoarthritis . It is believed to have anti-inflammatory properties that can help reduce the symptoms of these conditions .

Detection of Carcinogenic Heavy Metal Ions

The compound has been used in the detection of carcinogenic heavy metal ions, specifically lead (Pb 2+) . A sensitive and selective Pb 2+ sensor was developed using this compound, providing a reliable electrochemical approach for the detection of this harmful ion .

Development of Custom-Made Electrodes

The compound has been used in the development of custom-made electrodes . These electrodes, made with small organic molecules, have been used as TMI sensors .

Anticancer Activity

A series of compounds bearing this molecule have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute .

Synthesis of Other Compounds

This compound has been used in the synthesis of other compounds . It is often used as a starting material or intermediate in the synthesis of more complex molecules .

Operational Research Applications

Although not directly related to the compound itself, the name “Oprea1_782916” is associated with operational research . Operational research is an interdisciplinary field that applies mathematical and statistical models to solve complex problems and aid decision-making processes .

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to have antitumor effects , suggesting that the compound may target cancer cells or related pathways.

Mode of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Oprea1_782916 might interact with its targets to induce programmed cell death and halt cell division, thereby inhibiting the growth of cancer cells.

Biochemical Pathways

Based on the observed antitumor effects of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

Similar compounds are known to have high gi absorption , suggesting that Oprea1_782916 might also have good oral bioavailability.

Result of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Oprea1_782916 might lead to the death of cancer cells and inhibit their proliferation.

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-6-ethyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-3-12-6-14-18(8-17(12)26-11(2)21)23-9-15(20(14)22)13-4-5-16-19(7-13)25-10-24-16/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZSEOPVHWEPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

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